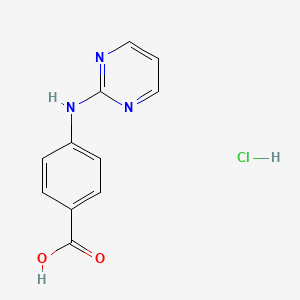

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(pyrimidin-2-ylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.ClH/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11;/h1-7H,(H,15,16)(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZRVAGGDZTGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Sodium Hydroxide: Used in nucleophilic substitution reactions.

Hydrochloric Acid: Used to convert the compound to its hydrochloride salt.

Ethanol: Common solvent for reactions involving this compound.

Major Products Formed

Aroylhydrazides: Formed by refluxing with hydrazine hydrate in ethanol.

Substituted Benzoic Acids: Formed through various substitution reactions.

Scientific Research Applications

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is composed of a benzoic acid linked to a pyrimidine ring via an amino group, often used in its hydrochloride salt form to increase its stability and solubility.

Scientific Research Applications

- Chemistry It serves as a building block in the synthesis of complex molecules. The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. This reaction is generally performed in a solvent like ethanol or dimethylformamide (DMF) using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

- Biology It is investigated for its potential as a modulator of biological pathways.

- Medicine It is explored for its anticancer properties, acting as an RXRa antagonist. As an RXRa antagonist, it binds to the RXRa receptor, inhibiting its activity and modulating gene expression pathways involved in cancer cell proliferation.

- Industry It is utilized in the development of new materials and pharmaceuticals.

Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.

- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.

- Condensation Reactions It can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and ethanol. Major products formed include aroylhydrazides and substituted benzoic acids.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 and A549.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 21.3 ± 4.1 |

| A549 | 28.3 ± 5.1 |

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an RXRa antagonist, it binds to the RXRa receptor, inhibiting its activity and thereby modulating gene expression pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(pyrimidin-2-ylamino)benzoic acid hydrochloride with structurally related compounds, focusing on molecular features, substituents, and applications:

Key Differences and Implications

Substituent Effects: Pyridine vs. Chlorinated Groups: 4-(3-Chloroanilino)benzoic acid’s chloro group introduces steric hindrance, leading to a twisted molecular conformation that disrupts crystal packing . In contrast, the leukemia drug () uses dichlorobenzamide to enhance binding affinity.

Salt Forms: The hydrochloride salt in the target compound improves solubility compared to free acids like 4-(3-chloroanilino)benzoic acid. Dihydrochloride salts (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) exhibit higher polarity but may have reduced thermal stability .

Pharmacological Relevance: The leukemia drug () incorporates a pentenoic acid chain and isopropyl group, which likely improve membrane permeability and metabolic stability compared to simpler benzoic acid derivatives .

Crystallinity and Stability: Acid-acid dimers in 4-(3-chloroanilino)benzoic acid suggest strong hydrogen bonding, whereas DP-1’s methyl group may promote aggregation under acidic conditions .

Biological Activity

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an RXRα antagonist. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity against cancer and other biological pathways.

Chemical Structure and Synthesis

The compound is characterized by a benzoic acid moiety linked to a pyrimidine ring through an amino group. The synthesis typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions, often using solvents like ethanol or dimethylformamide (DMF) and bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Biological Mechanisms

This compound functions primarily as an RXRα antagonist. This receptor plays a crucial role in regulating gene expression related to cell proliferation and differentiation, making this compound a valuable candidate for cancer therapy. By inhibiting RXRα activity, the compound can modulate pathways involved in tumor growth and progression .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 and A549. The inhibitory concentration (IC50) values for these cell lines are critical indicators of its potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 21.3 ± 4.1 |

| A549 | 28.3 ± 5.1 |

These values indicate that this compound may be more effective than some standard chemotherapeutic agents .

Comparative Studies

In comparative studies with other compounds, it was found that derivatives of this compound often exhibited enhanced biological activity. For instance, modifications to the structure can lead to variations in potency against cancer cell lines, with certain derivatives showing IC50 values comparable to established drugs like doxorubicin .

Case Studies

Several studies have focused on the anticancer efficacy of this compound:

- Study on RXRα Modulators : A series of derivatives were synthesized and evaluated for their ability to inhibit RXRα. Among them, some showed IC50 values significantly lower than those of existing treatments, highlighting their potential as novel anticancer agents .

- Molecular Docking Studies : Computational studies have predicted binding affinities of this compound with RXRα, supporting its role as an antagonist. These studies suggest that structural modifications can enhance binding interactions, potentially leading to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrimidin-2-amine with 4-chlorobenzoic acid derivatives under basic conditions (e.g., NaH/DMF), followed by HCl treatment to form the hydrochloride salt. Purification typically involves recrystallization from ethanol/water mixtures . Key challenges include optimizing reaction stoichiometry to minimize byproducts like unreacted amines or dimerized intermediates.

Q. How should researchers characterize the purity and structure of this compound?

- Answer : Use a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% recommended for biological assays).

- NMR (¹H/¹³C in DMSO-d6) to confirm substitution patterns on the pyrimidine and benzoic acid moieties.

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 262.1).

Cross-referencing with NIST spectral libraries ensures accuracy .

Q. What are the primary solubility and stability considerations for this compound in aqueous buffers?

- Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO). However, aqueous solutions are prone to hydrolysis at extremes of pH (<2 or >9). For long-term storage, lyophilize and store at -20°C under inert gas. Pre-formulation studies should include pH-rate profiling to identify optimal buffer systems (e.g., phosphate buffer, pH 6–7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To reconcile

Validate compound stability under assay conditions (e.g., via LC-MS to confirm integrity after 24-hour incubation).

Compare dose-response curves across multiple models (e.g., cancer vs. normal cells).

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .

Q. What advanced techniques are used to study degradation pathways under stress conditions?

- Answer : Forced degradation studies involve:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H2O2 at room temperature.

Degradation products are isolated via preparative HPLC and characterized using high-resolution MS and 2D NMR. For example, oxidative degradation may yield sulfoxide derivatives, while hydrolysis cleaves the pyrimidine-benzoic acid bond .

Q. How to design experiments to probe its interaction with enzymatic targets (e.g., kinases)?

- Answer :

Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, Src) with ATP-competitive FRET-based substrates.

Molecular docking : Employ software like AutoDock to predict binding poses, focusing on hydrogen bonding with pyrimidine N1 and benzoic acid carboxylate.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.